molecular formula C23H22N2O3S B11259604 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B11259604
M. Wt: 406.5 g/mol
InChI Key: MXYCBFCBWJKQDR-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide group.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N2O3S/c1-17-9-13-21(14-10-17)29(27,28)24-20-12-11-18-8-5-15-25(22(18)16-20)23(26)19-6-3-2-4-7-19/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3

InChI Key

MXYCBFCBWJKQDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of Tetrahydroquinoline: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Benzoylation: The tetrahydroquinoline is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzoyl and sulfonamide groups are known to interact with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Uniqueness

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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